8-Chloro-7-methylquinoline
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Overview
Description
8-Chloro-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 7th position on the quinoline ring. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Mechanism of Action
Target of Action
Quinoline, 8-chloro-7-methyl-, is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to target various proteins and enzymes in the body. For instance, it has been found that increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .
Mode of Action
Quinoline, 8-chloro-7-methyl-, interacts with its targets, such as COX-2, through a process that involves nucleophilic and electrophilic substitution reactions . The compound’s antibacterial activity is realized through a metal (II)-dependent mode of action possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .
Biochemical Pathways
Quinoline, 8-chloro-7-methyl-, affects various biochemical pathways. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain . By inhibiting this enzyme, Quinoline, 8-chloro-7-methyl-, can potentially reduce inflammation and pain.
Pharmacokinetics
It is known that the lipophilic properties of quinoline derivatives can influence their pharmacokinetic properties .
Result of Action
The result of the action of Quinoline, 8-chloro-7-methyl-, is primarily the inhibition of targeted enzymes or proteins, leading to potential therapeutic effects. For example, by inhibiting COX-2, it may reduce inflammation and pain .
Action Environment
The action of Quinoline, 8-chloro-7-methyl-, can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can influence its antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methylquinoline typically involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation reagent and an organic solvent. The reaction proceeds through a series of steps, including cyclization and dehydrogenation, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-7-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 7-Chloro-8-methylquinoline
- 8-Chloroquinoline
- 7-Methylquinoline
Comparison: 8-Chloro-7-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 7-Chloro-8-methylquinoline, the positional isomer, this compound may exhibit different pharmacological properties and reactivity patterns due to the electronic and steric effects imparted by the substituents .
Properties
IUPAC Name |
8-chloro-7-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIVLYHIKQSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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